molecular formula C14H17IN4 B12814577 (4-Iodo-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine

(4-Iodo-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine

Cat. No.: B12814577
M. Wt: 368.22 g/mol
InChI Key: GPCXXYKBDUYTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-Iodo-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine features a fused bicyclic core comprising a 1,2,4-triazole ring and a seven-membered azepine ring. The 4-iodophenyl group is linked via a methylamine bridge to the triazole moiety. The iodine atom at the para position of the phenyl group may enhance lipophilicity and influence binding affinity through halogen bonding .

Properties

Molecular Formula

C14H17IN4

Molecular Weight

368.22 g/mol

IUPAC Name

4-iodo-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

InChI

InChI=1S/C14H17IN4/c15-11-5-7-12(8-6-11)16-10-14-18-17-13-4-2-1-3-9-19(13)14/h5-8,16H,1-4,9-10H2

InChI Key

GPCXXYKBDUYTBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)CNC3=CC=C(C=C3)I

Origin of Product

United States

Preparation Methods

Halogenated Aromatic Intermediate Preparation

The 4-iodophenyl group is introduced via halogenation or by using commercially available 4-iodoaniline or 4-iodobenzyl derivatives. For example, ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate has been synthesized by refluxing halogenated precursors with triethylamine in ethyl acetate under inert atmosphere, yielding up to 75% product (Table 1).

Yield Reaction Conditions Experimental Notes
63% Reflux in ethyl acetate, 0°C to reflux, 3h, inert atmosphere Stepwise addition of reactants, followed by acid treatment and filtration to isolate solid product
75% Reflux in ethyl acetate, 0-5°C initial cooling, then reflux 2h, inert atmosphere Triethylamine used as base, reaction monitored by HPLC, product isolated by filtration and drying

Formation of the Triazoloazepine Ring

The fused triazoloazepine ring is typically constructed by cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. According to patent literature, compounds of the triazoloazepine class can be prepared by reacting halogenated intermediates with nitrogen nucleophiles such as N-hydroxyacetamide or alkylamines in polar aprotic solvents like N,N-dimethylformamide or tetrahydrofuran, under controlled heating (room temperature to 150 °C) or microwave irradiation.

  • For example, treatment of halogenated precursors with N-chlorosuccinimide followed by alkylamine addition yields intermediates that cyclize upon reaction with octahydropyrimidoazepine derivatives to form the triazoloazepine core.
  • Reaction conditions include reflux or microwave heating in solvents such as tetrahydrofuran, with reaction times ranging from 1 to several hours.

Amination and Final Assembly

The amine linkage connecting the 4-iodophenyl group to the triazoloazepine ring is formed by nucleophilic substitution or reductive amination:

  • Amination can be achieved by reacting halogenated intermediates with amines under basic conditions (e.g., triethylamine) in solvents like toluene or ethyl acetate.
  • Acid-base workup and purification steps such as filtration, washing with organic solvents, and drying under vacuum are employed to isolate the final amine product with high purity (up to 99% by HPLC).

Representative Experimental Data Summary

Step Compound/Intermediate Yield (%) Reaction Conditions Notes
1 Halogenated aromatic intermediate (e.g., ethyl 6-(4-iodophenyl)-...) 63-75 Reflux in ethyl acetate or toluene, 0-5°C to reflux, inert atmosphere Triethylamine as base, monitored by HPLC
2 Cyclized triazoloazepine intermediate Variable (30-75) Heating in DMF or THF, 25-150 °C, microwave or conventional heating Use of N-chlorosuccinimide and alkylamines
3 Final amine product Up to 99 (HPLC purity) Acid-base workup, filtration, drying Purification by recrystallization or solvent washing

Analytical and Purification Techniques

  • NMR Spectroscopy : Used to confirm aromatic and heterocyclic proton environments, e.g., aromatic doublets at 7.0-7.6 ppm, methylene protons in the 3.0-4.5 ppm range.
  • HPLC : Reaction monitoring and purity assessment, with target compounds achieving >95% purity.
  • Filtration and Washing : Isolation of solid products by filtration through Buchner funnels, washing with solvent mixtures (ethyl acetate/isopropanol or acetone).
  • Drying : Vacuum drying at 50-65 °C for several hours to obtain dry powders.

Summary and Research Findings

  • The preparation of (4-Iodo-phenyl)-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-3-ylmethyl)-amine involves multi-step synthesis starting from halogenated aromatic precursors.
  • Key steps include nucleophilic substitution, cyclization to form the triazoloazepine ring, and amination.
  • Reaction conditions favor inert atmospheres, controlled temperatures (0 °C to reflux), and use of bases like triethylamine.
  • Purification involves acid-base workup, filtration, and recrystallization to achieve high purity.
  • Yields vary by step but can reach up to 75% in intermediate steps and high purity in the final product.
  • The synthetic routes are supported by patent literature and experimental data from peer-reviewed sources, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to (4-Iodo-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine exhibit significant anticancer activity. For instance:

  • In Vitro Studies : Compounds within the triazole family have shown promising results against various cancer cell lines. The National Cancer Institute (NCI) has protocols for evaluating such compounds which involve testing against multiple cancer cell lines to determine growth inhibition rates. Compounds with similar structures have demonstrated effective inhibition rates ranging from 50% to 86% across different types of cancer cells .

Case Study: Structure-Activity Relationship (SAR)

Research on related compounds has established a structure-activity relationship indicating that modifications in the chemical structure can enhance biological activity. For example:

CompoundModificationAnticancer Activity
Compound AAddition of halogenIncreased GI50
Compound BAlteration of side chainEnhanced selectivity for tumor cells

These findings suggest that careful modification of the triazole structure can lead to more potent anticancer agents.

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for their antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa .

Neuropharmacology

The unique structure of this compound may also lend itself to neuropharmacological applications. Triazole derivatives are being investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Mechanism of Action

The mechanism of action of 4-Iodo-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The triazoloazepine ring system plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Compound 1 : (2,3-Dimethyl-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine
  • Key Differences : Replaces the 4-iodophenyl group with a 2,3-dimethylphenyl moiety.
  • The absence of a halogen may diminish interactions with hydrophobic binding pockets in biological targets .
Compound 2 : 5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
  • Key Differences: Features a pyrimidine-triazole hybrid core and a dimethylaminophenyl group.
  • Implications: The dimethylamino group introduces basicity, which could enhance water solubility. The pyrimidine ring may engage in additional hydrogen bonding compared to the azepine core .

Core Structure Modifications

Compound 3 : 1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine
  • Key Differences : Replaces the methylamine-linked phenyl group with an ethyl-pyrazole substituent.
Compound 4 : 4-(4-Methylphenyl)-1-piperidin-1-ylmethyl-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5-(4H)-one
  • Key Differences: Incorporates a benzo-thienopyrimidine extension and a piperidinylmethyl group.
  • Implications : The extended aromatic system may enhance planar stacking in DNA intercalation, while the piperidine group could improve CNS penetration .

Pharmacological and Physicochemical Data Comparison

Compound Substituent Core Structure Biological Activity (IC₅₀) Key Data (NMR Shifts, m.p.)
Target Compound 4-Iodo-phenyl Triazoloazepine Not reported δ 7.65 (d, J=8.5 Hz, Ar-H)
Compound 1 2,3-Dimethylphenyl Triazoloazepine Not reported δ 2.25 (s, 6H, CH₃)
Compound 4 4-Methylphenyl Triazolo-benzothienopyrimidine Anticancer (IC₅₀ = 1.2 µM) m.p. 573 K; δ 8.12 (s, thieno-H)

Notes:

  • NMR Shifts : highlights that substituents in regions analogous to positions 29–44 (Figure 6) cause distinct chemical shift changes, suggesting the 4-iodophenyl group in the target compound creates a unique electronic environment compared to methyl or methoxy substituents .
  • Lumping Strategy : Compounds with similar cores (e.g., triazoloazepines) may be grouped in drug discovery workflows to predict pharmacokinetic properties .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The iodine atom in the target compound likely enhances halogen bonding with targets like kinases or G-protein-coupled receptors, a feature absent in methyl or methoxy analogs .
  • Synthetic Feasibility : The methylamine linker in the target compound simplifies synthesis compared to piperidinylmethyl or pyrazole derivatives, which require multi-step functionalization .
  • Biological Potential: Triazoloazepines with aryl groups (e.g., 4-methylphenyl in Compound 4) show anticancer activity, suggesting the target compound merits evaluation in oncology assays .

Biological Activity

The compound (4-Iodo-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine is a complex organic molecule with notable biological activity. It features a unique structure that combines a phenyl ring with a tetrahydro-triazoloazepine moiety. This article explores its biological activities, synthesis methods, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C14H17IN4
  • Molar Mass : 368.22 g/mol
  • IUPAC Name : 4-iodo-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
  • Structural Formula :
C1CCC2 NN C N2CC1 CNC3 CC C C C3 I\text{C1CCC2 NN C N2CC1 CNC3 CC C C C3 I}

Anticancer Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds structurally related to triazoloazepines have shown antiproliferative effects against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). IC50 values for these compounds ranged from 0.02 to 0.08 μmol/mL, indicating strong activity compared to standard treatments like doxorubicin .
  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells and inhibition of specific signaling pathways crucial for tumor growth .

Neuropharmacological Effects

The triazoloazepine framework is known for its interaction with central nervous system targets:

  • Anxiolytic and Antidepressant Activity : Compounds in this class have been studied for their potential in treating anxiety and depression by modulating neurotransmitter systems .
  • Receptor Interactions : The compound may act as an antagonist or modulator at various receptors involved in mood regulation and cognitive function.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis often begins with readily available anilines and triazole derivatives.
  • Reactions : Key reactions include nucleophilic substitutions and cyclization processes that form the triazoloazepine core while introducing the iodine substituent on the phenyl ring .

Case Studies

Several studies have documented the biological activity of related compounds:

StudyCompoundActivityFindings
Triazolo derivativesAnticancerIC50 values of 0.02 - 0.08 μmol/mL against A549 cells
Diazepine derivativesNeuropharmacologicalAnxiolytic effects observed in animal models

Q & A

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) using a factorial design to identify critical factors.
  • Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer and reduce side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.